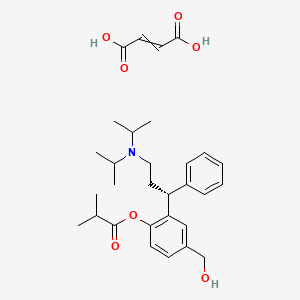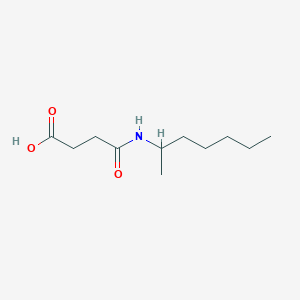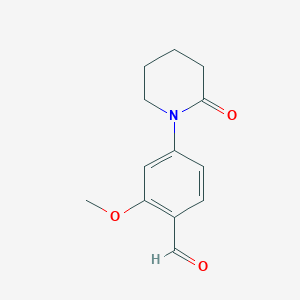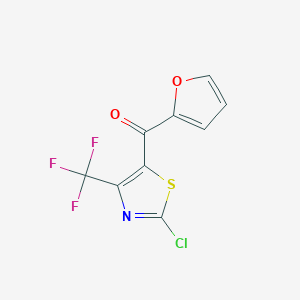
2-Chloro-5-(2-furoyl)-4-trifluoromethyl-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(2-furoyl)-4-trifluoromethyl-1,3-thiazole is a heterocyclic compound that contains chlorine, fluorine, and sulfur atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-furoyl)-4-trifluoromethyl-1,3-thiazole typically involves the reaction of 2-chloro-5-(2-furoyl)thiazole with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as copper(I) iodide to facilitate the trifluoromethylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, incorporating advanced purification techniques such as recrystallization or chromatography to obtain high-purity product .
化学反应分析
Types of Reactions
2-Chloro-5-(2-furoyl)-4-trifluoromethyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
科学研究应用
2-Chloro-5-(2-furoyl)-4-trifluoromethyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-Chloro-5-(2-furoyl)-4-trifluoromethyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effects .
相似化合物的比较
Similar Compounds
- 2-Chloro-5-(5-ethoxycarbonyl-2-furoyl)pyridine
- 2-Chloro-4,5-difluorobenzoic acid
- 2-(2,6-difluorophenyl)-4,5-dihydrooxazole
Uniqueness
2-Chloro-5-(2-furoyl)-4-trifluoromethyl-1,3-thiazole is unique due to the presence of both a trifluoromethyl group and a thiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C9H3ClF3NO2S |
|---|---|
分子量 |
281.64 g/mol |
IUPAC 名称 |
[2-chloro-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C9H3ClF3NO2S/c10-8-14-7(9(11,12)13)6(17-8)5(15)4-2-1-3-16-4/h1-3H |
InChI 键 |
QLZAUUUHSSRGOX-UHFFFAOYSA-N |
规范 SMILES |
C1=COC(=C1)C(=O)C2=C(N=C(S2)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


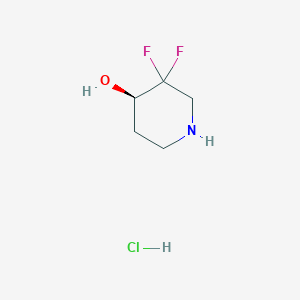
![(5E)-5-[(3-fluorophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12444957.png)
![3-{4-Methoxy-3-[(3-methylphenoxy)methyl]phenyl}prop-2-enoic acid](/img/structure/B12444965.png)

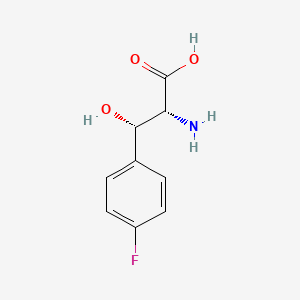
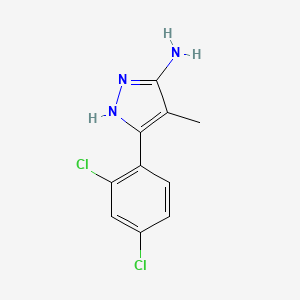
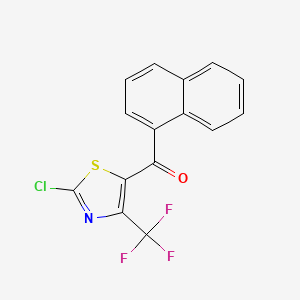
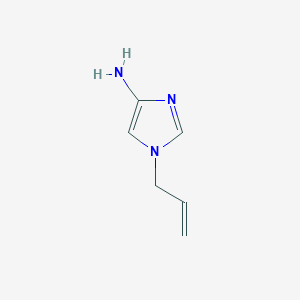
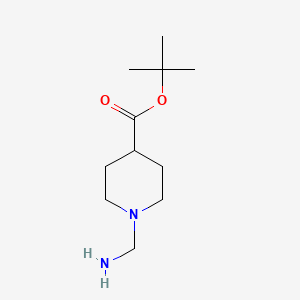
![2-bromo-4-tert-butyl-6-[(E)-(2,4-dimethylphenyl)diazenyl]phenol](/img/structure/B12445016.png)
![Methyl 2-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12445024.png)
